![molecular formula C16H16FNO2S B13102679 S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)
S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate is a synthetic organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a biphenyl core substituted with a fluoro and methoxy group, along with a dimethylcarbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The scalability of the Suzuki-Miyaura reaction makes it a viable option for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate moiety to a corresponding amine.
Substitution: The fluoro and methoxy groups on the biphenyl core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Fluoromethoxy)-4’-methanesulfonimidoyl-1,1’-biphenyl: This compound is similar in structure but contains a methanesulfonimidoyl group instead of a carbamothioate moiety.
4-Fluoro-4’-methoxybiphenyl: This compound lacks the carbamothioate group and is simpler in structure.
Uniqueness
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate is unique due to the presence of both fluoro and methoxy substituents on the biphenyl core, along with the dimethylcarbamothioate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C16H16FNO2S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
S-[4-fluoro-2-(4-methoxyphenyl)phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H16FNO2S/c1-18(2)16(19)21-15-9-6-12(17)10-14(15)11-4-7-13(20-3)8-5-11/h4-10H,1-3H3 |
InChI-Schlüssel |
NJLNKLNMFGFCKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)F)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



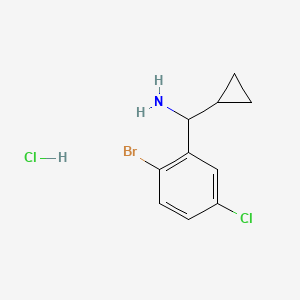
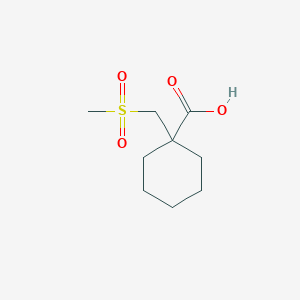
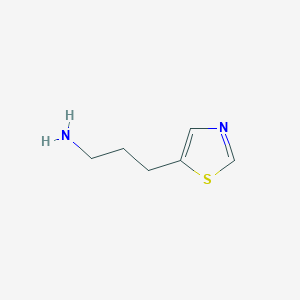
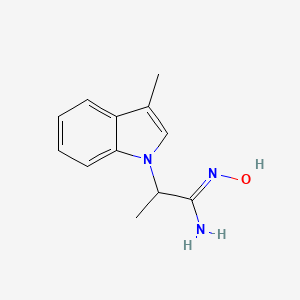
![3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13102631.png)
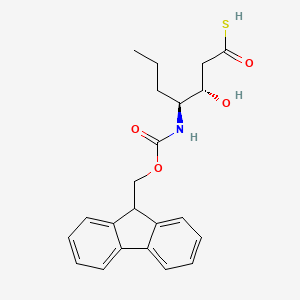
![1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13102641.png)
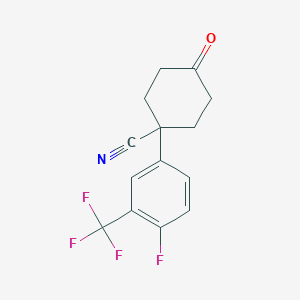
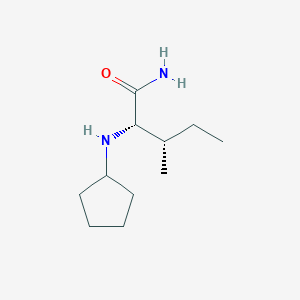
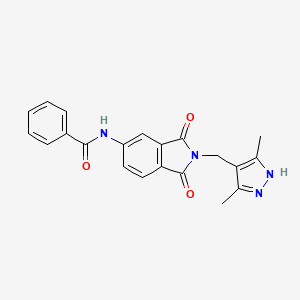
![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)


